molecular formula C10H11NO4 B13473919 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol CAS No. 125872-82-4

3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol

Cat. No.: B13473919
CAS No.: 125872-82-4
M. Wt: 209.20 g/mol
InChI Key: QECRCYMTDRVDRU-HWKANZROSA-N
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Description

3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 3-methoxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(3-methoxy-2-nitrophenyl)propanoic acid, while reduction can produce 3-(3-methoxy-2-aminophenyl)prop-2-en-1-ol.

Scientific Research Applications

3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a different position of the methoxy group.

    1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar nitro and phenyl groups but with different substituents.

Uniqueness

3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitro group, and propen-1-ol moiety makes it a versatile compound for various applications.

Properties

CAS No.

125872-82-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(E)-3-(3-methoxy-2-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11NO4/c1-15-9-6-2-4-8(5-3-7-12)10(9)11(13)14/h2-6,12H,7H2,1H3/b5-3+

InChI Key

QECRCYMTDRVDRU-HWKANZROSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CO

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCO

Origin of Product

United States

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